REACTION_SMILES
|
[C:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)([O:9][CH2:8][CH3:10])=[O:11].[CH3:12][O:13][c:14]1[cH:15][c:16]([CH2:17][C:18]#[N:19])[cH:20][cH:21][c:22]1[O:23][CH3:24].[CH3:26][CH2:27][OH:28].[Na:25].[OH2:29]>>[C:1]([c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1)(=[O:9])[CH2:17][c:16]1[cH:15][c:14]([O:13][CH3:12])[c:22]([O:23][CH3:24])[cH:21][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cccnc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CC#N)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CC(=O)c2cccnc2)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |